6,8-dichloro-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
Description
6,8-Dichloro-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic carboxamide derivative of the chromene (benzopyran) scaffold. Structurally, it features:
- A chromene core substituted with chlorine atoms at positions 6 and 6.
- A ketone group at position 2.
- A carboxamide moiety at position 3, linked to a 4-ethoxyphenyl group.
Its structural analogs, such as 6,8-dichloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS: 5079-29-8), are documented as synthetic building blocks in drug discovery .
Properties
Molecular Formula |
C18H13Cl2NO4 |
|---|---|
Molecular Weight |
378.2 g/mol |
IUPAC Name |
6,8-dichloro-N-(4-ethoxyphenyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C18H13Cl2NO4/c1-2-24-13-5-3-12(4-6-13)21-17(22)14-8-10-7-11(19)9-15(20)16(10)25-18(14)23/h3-9H,2H2,1H3,(H,21,22) |
InChI Key |
XHJIFQMYMVJGDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichloro-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid.
Esterification: The carboxylic acid group is esterified using ethanol to form the ethyl ester derivative.
Amidation: The ethyl ester is then reacted with 4-ethoxyaniline under appropriate conditions to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,8-dichloro-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
6,8-dichloro-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,8-dichloro-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA.
Pathways: It can modulate signaling pathways involved in cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Structural Analogues in the Chromene-Carboxamide Family
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Replacing the aromatic N-substituent with a cyclohexyl group (as in CAS 538316-40-4) reduces aromatic interactions but increases steric bulk, which may alter binding to biological targets .
- Electronic Properties :
Functional Analogues: Polymethoxylated Flavones
Table 2: Bioactivity Comparison with Flavone Analogues
Key Observations :
- Bioactivity Trends :
- Polymethoxylated flavones exhibit broad-spectrum antimicrobial activity (e.g., MIC values of 0.31–10 µg/mL against P. acnes and S. aureus), attributed to their ability to disrupt microbial membranes .
- The 4-ethoxyphenyl substituent in 2-(4-ethoxyphenyl)-5,6,7,8-tetramethoxy-4H-1-benzopyran-4-one is hypothesized to enhance antibacterial potency compared to methoxy-substituted analogs, though direct assays are lacking .
- Mechanistic Insights: Flavones like tangeretin and nobiletin inhibit cancer cell proliferation via apoptosis induction and ROS modulation . Similar mechanisms may apply to chromene-carboxamides, but experimental validation is required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
